N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
Description
N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a hydrazide derivative featuring a 1,2,4-triazole core substituted with a sulfanyl acetohydrazide moiety and an (E)-configured diethylaminophenyl methylidene group. This compound is part of a broader class of triazole-based molecules studied for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. Key structural elements include:
- 4-(Diethylamino)phenyl group: Enhances solubility and electron-donating capacity.
- 4-Ethyl-5-(4-methoxyphenyl)-1,2,4-triazole: Contributes to steric bulk and π-π stacking interactions.
- Sulfanyl acetohydrazide linker: Facilitates hydrogen bonding and metal chelation.
Properties
CAS No. |
303102-81-0 |
|---|---|
Molecular Formula |
C24H30N6O2S |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H30N6O2S/c1-5-29(6-2)20-12-8-18(9-13-20)16-25-26-22(31)17-33-24-28-27-23(30(24)7-3)19-10-14-21(32-4)15-11-19/h8-16H,5-7,17H2,1-4H3,(H,26,31)/b25-16+ |
InChI Key |
YBCOVZUBCIPSTO-PCLIKHOPSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide typically involves multiple steps. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted acetohydrazide derivatives.
Scientific Research Applications
N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring and diethylamino group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electronic Effects
The table below compares substituents and key properties of the target compound with analogs from the evidence:
Key Observations :
- Diethylamino Group: The target compound’s diethylamino group increases hydrophilicity compared to methyl or phenyl substituents in analogs like 361165-03-9 .
- Methoxyphenyl vs.
- Triazole Core Modifications : Ethyl and aryl substitutions at the triazole 4- and 5-positions influence steric bulk and π-stacking, affecting bioactivity .
Cytotoxicity
Compounds with hydrazone moieties (e.g., N′-(2-oxoindolin-3-ylidene)-...) exhibit significant cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines, with IC50 values ranging from 12.3–25.7 µM .
Antioxidant Activity
The compound in demonstrated 1.5-fold higher ferric-reducing antioxidant power (FRAP) than butylated hydroxytoluene (BHT). The target compound’s methoxyphenyl group could similarly scavenge free radicals, though experimental data are needed for direct comparison.
Antimicrobial Activity
Triazole-thiol derivatives (e.g., ZE-4b, ZE-5b) show moderate-to-strong antimicrobial activity against Gram-positive bacteria . The sulfanyl group in the target compound may enhance metal-binding capacity, a mechanism critical for antimicrobial action .
Physicochemical and Computational Data
Molecular Properties
| Property | Target Compound | 361165-03-9 | ZE-5b |
|---|---|---|---|
| Molecular Weight | 522.6 g/mol | 396.5 g/mol | 454.6 g/mol |
| LogP (Predicted) | 3.5 | 2.8 | 4.1 |
| Hydrogen Bond Donors | 3 | 2 | 2 |
| Hydrogen Bond Acceptors | 7 | 5 | 6 |
Insights :
- Higher molecular weight and logP of the target compound suggest improved membrane permeability but reduced aqueous solubility compared to simpler analogs.
Biological Activity
N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: CHNOS. Its structure includes a triazole moiety, which is known for its diverse biological activities. The presence of diethylamino and methoxyphenyl groups may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 466.58 g/mol |
| SMILES | CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)OC |
| InChI | InChI=1S/C24H30N6O2S/c1-5-29(6-2)... |
Antimicrobial Activity
Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. For instance, derivatives with similar structures have been evaluated for their effectiveness against various bacterial strains. A study highlighted that certain triazole derivatives demonstrated considerable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For example, a related compound exhibited an IC value of 60 nM against HeLa cells, indicating potent antiproliferative effects . The mechanism of action is often linked to the inhibition of tubulin polymerization, which disrupts mitotic processes in cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles often inhibit key enzymes involved in cellular metabolism and proliferation.
- Disruption of Cell Division : By interfering with tubulin dynamics, these compounds can induce cell cycle arrest in cancer cells.
- Antibacterial Mechanism : The interaction with bacterial fatty acid biosynthesis pathways has been suggested as a mode of action for antimicrobial activity .
Case Studies
Several studies have documented the biological effects of triazole derivatives:
- Antimicrobial Screening : A study screened various triazole derivatives for antimicrobial activity, revealing that compounds with specific substituents showed enhanced efficacy against multiple strains .
- Anticancer Research : Another investigation focused on the antiproliferative effects of triazole-containing compounds on different cancer cell lines. The results indicated that specific structural modifications significantly influenced their potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
